molecular formula C7H8N2O B1521131 1-Allyl-1H-pyrazole-4-carbaldehyde CAS No. 78758-36-8

1-Allyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1521131
CAS No.: 78758-36-8
M. Wt: 136.15 g/mol
InChI Key: LIMBCPYABYDBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Allyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C7H8N2O . It is a member of the pyrazole family, which are heterocyclic compounds with a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole compounds, including “this compound”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring attached to an allyl group and a carbaldehyde group . The InChI code for this compound is 1S/C7H8N2O/c1-2-3-9-5-7(6-10)4-8-9/h2,4-6H,1,3H2 .


Chemical Reactions Analysis

Pyrazole compounds, including “this compound”, are known to participate in a variety of chemical reactions. They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Antimicrobial Activity : Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives, including 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde, and formed Schiff bases with chitosan. These compounds displayed antimicrobial activity against various bacteria and fungi without cytotoxic activity (Hamed et al., 2020).

  • Antioxidant and Anti-inflammatory Activity : Sudha et al. (2021) synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluated their antioxidant and anti-inflammatory activities. The compounds showed potent activities, with some derivatives exhibiting higher potency than standard drugs (Sudha et al., 2021).

  • Novel Compound Synthesis : Papernaya et al. (2015) reported the synthesis of 2-(pyrazol-4-yl)-1,3-oxaselenolanes from pyrazole carbaldehydes and 2-selanyl-1-ethanol, offering a pathway for the creation of novel compounds (Papernaya et al., 2015).

Biological Activity and Applications

  • Anticonvulsant and Analgesic Studies : Viveka et al. (2015) synthesized new pyrazole analogues and evaluated them for anticonvulsant and analgesic activities, establishing a structure-activity relationship among the compounds (Viveka et al., 2015).

  • Inhibitors Derived from 1,2,3-Triazole Derivative : El-Naggar et al. (2020) utilized pyrazole-4-carbaldehyde as a starting material to synthesize inhibitors derived from 1,2,3-triazole derivative, showing significant inhibition of 5α-reductase and aromatase activity (El-Naggar et al., 2020).

  • Synthesis and Biological Evaluation : Thumar et al. (2012) synthesized derivatives of 4H-chromene and quinoline of 1H-pyrazole, which were evaluated for microbial activities against various bacterial and fungal strains (Thumar et al., 2012).

  • Chemoselective Synthesis of Alkylamino Derivatives : Orrego-Hernández et al. (2015) performed microwave-assisted synthesis of 5-alkylamino-pyrazole-4-carbaldehydes, showing an efficient approach with high yields and short reaction times (Orrego-Hernández et al., 2015).

Structural and Synthetic Studies

  • Crystal Structure Analysis : Xu and Shi (2011) conducted a synthesis of pyrazole derivatives and determined the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, providing insights into molecular arrangements (Xu & Shi, 2011).

  • Synthesis of NLOphores : Lanke and Sekar (2016) synthesized pyrazole-based derivatives with large stokes shift and conducted experimental and theoretical studies, including TDDFT, to explore their non-linear optical properties (Lanke & Sekar, 2016).

  • Microwave Synthesis Comparison : Machado et al. (2021) compared conventional and microwave synthesis of phenyl-1H-pyrazoles, highlighting the efficiency of Microwave-Assisted Organic Synthesis (MAOS) in terms of reaction time and yield (Machado et al., 2021).

Future Directions

The future directions for “1-Allyl-1H-pyrazole-4-carbaldehyde” and similar compounds lie in their potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their use as scaffolds in the synthesis of bioactive chemicals suggests potential for the development of new therapeutic agents .

Properties

IUPAC Name

1-prop-2-enylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-2-3-9-5-7(6-10)4-8-9/h2,4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMBCPYABYDBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672466
Record name 1-(Prop-2-en-1-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78758-36-8
Record name 1-(Prop-2-en-1-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Allyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-Allyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 3
1-Allyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-Allyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 5
1-Allyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-Allyl-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.